molecular formula C8H18N2O B3316696 N-(2-Aminoethyl)-3,3-dimethylbutanamide CAS No. 954275-46-8

N-(2-Aminoethyl)-3,3-dimethylbutanamide

Cat. No. B3316696
CAS RN: 954275-46-8
M. Wt: 158.24 g/mol
InChI Key: RLJXITRFMXNZHH-UHFFFAOYSA-N
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Description

Amines, such as “N-(2-Aminoethyl)-3,3-dimethylbutanamide”, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are often used as building blocks in organic synthesis .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including those involving the formation of amides, imines, and enamines . The specific chemical reactions involving “this compound” are not detailed in the sources I found.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

N-(2-Aminoethyl)-3,3-dimethylbutanamide, as a primary amino acid derivative, has shown significant potential in the field of medicinal chemistry, particularly as an anticonvulsant. Research demonstrates that these compounds exhibit pronounced activities in whole animal anticonvulsant models. The anticonvulsant activities of certain derivatives, such as (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, are sensitive to substituents at specific sites, impacting their efficacy. These compounds have been compared to established anticonvulsants like phenobarbital and phenytoin, often showing superior effectiveness (King et al., 2011).

Metabolite Analysis

The study of the metabolism of this compound derivatives is crucial for understanding their pharmacokinetics and potential therapeutic applications. Investigations into the metabolism of related compounds in rats have identified a range of unique metabolites, including decyanated and cyclic compounds. This research provides insights into the major biotransformation reactions occurring in the body, which is essential for drug development and safety evaluation (Tomigahara et al., 2006).

Chemical Structure and Synthesis

Understanding the chemical structure and synthesis methods of this compound and its derivatives is fundamental to its application in scientific research. Studies have described the synthesis processes of related compounds and their crystallographic characterization, providing a foundation for further chemical and pharmacological exploration (Yin, 2010).

Potential in Alzheimer's Research

Derivatives of this compound have been investigated for their potential in diagnosing and understanding neurodegenerative diseases like Alzheimer's. Studies using radiofluorinated derivatives in positron emission tomography have demonstrated the possibility of non-invasively monitoring neurofibrillary tangles and beta-amyloid plaques in living patients. This research offers promising avenues for diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Corrosion Inhibition

This compound derivatives have been explored for their applications in materials science, particularly in corrosion inhibition. Studies on polyamine compounds related to this compound have shown significant inhibition of copper alloy corrosion, demonstrating their potential as effective corrosion inhibitors (Yu et al., 2017).

properties

IUPAC Name

N-(2-aminoethyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,3)6-7(11)10-5-4-9/h4-6,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXITRFMXNZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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